molecular formula C7H8O3 B13106438 (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one

(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one

Cat. No.: B13106438
M. Wt: 140.14 g/mol
InChI Key: MUIDESAARNCREM-UNCNIZGESA-N
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Description

(2R,4S)-3,7-dioxatricyclo[43002,4]nonan-8-one is a unique organic compound characterized by its tricyclic structure containing oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one typically involves multiple steps. One common method includes the cyclization of a suitable precursor under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

Chemistry

In chemistry, (2R,4S)-3,7-dioxatricyclo[43002,4]nonan-8-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways. Its structure allows it to interact with various biological molecules, making it a valuable tool in biochemical research.

Medicine

In medicine, (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one may have potential therapeutic applications. Research is ongoing to explore its use as a drug candidate for various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic structures with oxygen atoms, such as:

  • 1,2,4-triazole-containing scaffolds
  • Interhalogen compounds

Uniqueness

What sets (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one apart is its specific stereochemistry and the presence of the dioxatricyclic structure. This unique arrangement allows for specific interactions with biological molecules and makes it a valuable compound for various applications.

Properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one

InChI

InChI=1S/C7H8O3/c8-6-1-3-4(9-6)2-5-7(3)10-5/h3-5,7H,1-2H2/t3?,4?,5-,7+/m0/s1

InChI Key

MUIDESAARNCREM-UNCNIZGESA-N

Isomeric SMILES

C1[C@H]2[C@H](O2)C3C1OC(=O)C3

Canonical SMILES

C1C2C(CC(=O)O2)C3C1O3

Origin of Product

United States

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